Iodoacetic acid-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetic acid-D3 is a deuterated form of iodoacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodoacetic acid-D3 can be synthesized through the halogenation of acetic acid-D3. The process involves the substitution of a hydrogen atom with an iodine atom. The reaction typically requires the presence of a halogenating agent such as iodine and a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Iodoacetic acid-D3 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Alkylation Reactions: It can act as an alkylating agent, reacting with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, with reactions conducted under controlled temperature and pH.
Alkylation Reactions: The compound reacts with nucleophiles in the presence of a base, often in an organic solvent.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Alkylation Reactions: Products include alkylated derivatives of the nucleophiles.
Scientific Research Applications
Iodoacetic acid-D3 is widely used in scientific research due to its ability to modify proteins and enzymes. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Iodoacetic acid-D3 exerts its effects through the alkylation of thiol groups in proteins and enzymes. This modification can inhibit enzyme activity by blocking the active site or altering the protein’s structure. The compound targets cysteine residues, forming stable covalent bonds that prevent the re-formation of disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic Acid: Similar in structure but with a chlorine atom instead of iodine.
Bromoacetic Acid: Contains a bromine atom instead of iodine.
Fluoroacetic Acid: Contains a fluorine atom instead of iodine.
Uniqueness
Iodoacetic acid-D3 is unique due to the presence of deuterium, which provides distinct isotopic labeling useful in various analytical techniques. The iodine atom also imparts different reactivity compared to other halogenated acetic acids, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C2H3IO2 |
---|---|
Molecular Weight |
188.97 g/mol |
IUPAC Name |
deuterio 2,2-dideuterio-2-iodoacetate |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD |
InChI Key |
JDNTWHVOXJZDSN-RIAYTAFFSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])I |
Canonical SMILES |
C(C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.